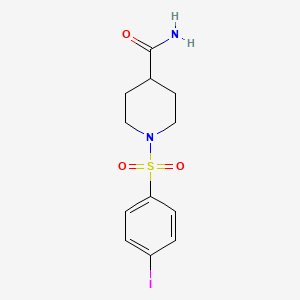

1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide

Description

1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide is a sulfonamide derivative featuring a piperidine core substituted at the 1-position with a 4-iodophenylsulfonyl group and at the 4-position with a carboxamide moiety. The iodine atom on the phenyl ring introduces steric bulk and polarizability, which may influence binding interactions in biological systems.

Properties

IUPAC Name |

1-(4-iodophenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IN2O3S/c13-10-1-3-11(4-2-10)19(17,18)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXMPYRJGOQMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the iodophenyl sulfonyl precursor. The synthetic route often includes:

Formation of the Iodophenyl Sulfonyl Precursor: This step involves the iodination of a phenyl sulfonyl compound under controlled conditions.

Coupling with Piperidine: The iodophenyl sulfonyl precursor is then coupled with piperidine-4-carboxamide under specific reaction conditions to form the final compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. This can include the use of catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

Chemical Transformations

The compound undergoes several characteristic reactions influenced by its functional groups:

Hydrolysis

The carboxamide group can hydrolyze under acidic or basic conditions to form carboxylic acid derivatives.

Substitution reactions

The iodine atom on the phenyl ring may participate in nucleophilic aromatic substitution (e.g., Suzuki coupling) under catalytic conditions.

Sulfonamide modifications

The sulfonyl group can undergo displacement reactions with nucleophiles (e.g., amines, alcohols) to form sulfonate esters or amides.

Example reaction pathways :

-

Sulfonamide hydrolysis :

(Catalyzed by acids/bases). -

Iodine displacement :

(Requires activating groups for efficiency).

Biological Reaction Mechanisms

While direct biological data for this compound is limited, related sulfonamide derivatives exhibit notable interactions:

Enzyme inhibition

Sulfonamides like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide show low nanomolar inhibition of carbonic anhydrase isoforms (e.g., hCA IX/XII) through active-site binding . Molecular dynamics simulations reveal hydrogen bonding and hydrophobic interactions with enzyme residues .

Antimicrobial activity

Piperidine-based sulfonamides may disrupt bacterial folate synthesis via dihydropteroate synthase inhibition, a common sulfonamide mechanism.

Physical and Structural Data

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₂IN₂O₃S |

| Molecular weight | 360.20 g/mol |

| Solubility | Moderate in polar solvents |

| Stability | Stable under standard conditions |

Optimization and Challenges

Research on analogous compounds highlights key considerations:

-

Reaction efficiency : Solvent choice (e.g., DMF vs. DCM) and catalyst load critically influence yield .

-

Selectivity : Structural modifications (e.g., substituent positions) significantly affect biological activity and metabolic stability .

-

Recycling : Some syntheses use deep eutectic solvents (DES) for catalyst recovery, enhancing sustainability .

This compound exemplifies the complex interplay between structural design and reactivity in sulfonamide chemistry, offering a versatile scaffold for further medicinal optimization.

Scientific Research Applications

Synthesis of 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide

The synthesis of this compound typically involves several key steps:

- Formation of the Iodophenyl Sulfonyl Precursor : This step often requires the iodination of a phenyl sulfonyl compound under controlled conditions.

- Coupling with Piperidine : The iodophenyl sulfonyl precursor is then coupled with piperidine-4-carboxamide under specific reaction conditions to yield the final compound.

Optimizing these steps can enhance yield and purity, often involving catalysts and precise temperature control.

Structure

The molecular formula of 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide is C12H14N2O2S, with a molecular weight of 270.32 g/mol. The presence of the sulfonamide functional group contributes to its reactivity and potential biological activity.

Reactions

This compound can undergo various chemical reactions, including:

- Substitution Reactions : The iodophenyl group can participate in nucleophilic substitution.

- Oxidation and Reduction : The sulfonyl group may undergo oxidation or reduction.

- Coupling Reactions : The piperidine ring can engage in coupling reactions with other compounds.

Applications in Scientific Research

1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide has several notable applications across different fields:

Chemistry

- Building Block for Synthesis : It serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules.

- Reagent in Organic Reactions : Its unique structure enables it to act as a reagent in various organic transformations.

Biology

- Biological Activity Studies : Research has focused on its interactions with biological macromolecules, particularly proteins. The iodophenyl group can interact with aromatic residues, while the sulfonyl group may form hydrogen bonds with amino acids.

Medicine

- Potential Therapeutic Applications : Investigations are ongoing into its efficacy as a precursor for drug development. Studies suggest it may have anticancer properties by modulating enzyme activities involved in cancer progression.

Industry

- Material Development : It is utilized in the development of new materials and as an intermediate in producing various chemical products.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have shown promising results in inducing apoptosis in breast cancer cells by activating caspase pathways .

- Biological Mechanisms : Studies have demonstrated that the compound can modulate enzyme activities critical for cancer cell proliferation. Its interactions with specific molecular targets suggest it may inhibit pathways involved in tumor growth .

- Material Science Applications : The compound has been explored for its utility in developing novel materials, particularly those requiring specific chemical functionalities that can enhance performance or stability.

Mechanism of Action

The mechanism of action of 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes critical structural and physicochemical differences between 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide and its analogs:

*Calculated based on standard atomic weights.

Biological Activity

1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The chemical structure of 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide features a piperidine ring substituted with a sulfonyl group and an iodophenyl moiety. This configuration is significant for its interaction with biological targets, particularly proteins involved in cell survival and proliferation.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions that are crucial for cancer cell survival. Similar compounds have been shown to target Bcl-2 and Bcl-xL proteins, which are pivotal in the regulation of apoptosis. For instance, modifications on the acid group of related compounds have demonstrated varying effects on binding affinity and cellular activity against cancer cell lines .

Biological Activity Overview

The following table summarizes the biological activities reported for 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide and related compounds:

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of sulfonamide derivatives, compounds similar to 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide were evaluated for their effectiveness against small-cell lung cancer. The results indicated that these compounds could significantly inhibit cell proliferation, with IC50 values reflecting strong potency .

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of sulfonamide derivatives on human carbonic anhydrases (hCAs). Compounds were tested against hCA I, II, IX, and XII, revealing that certain derivatives displayed low nanomolar inhibitory concentrations while maintaining selectivity for tumor-associated isoforms . This suggests that 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide may possess similar properties.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of piperidine derivatives has indicated that modifications at specific positions can enhance biological activity. For example:

- Substitution Patterns : Electron-withdrawing groups at the para position of the phenyl ring significantly affect binding affinity and cellular activity.

- Hydrophobic Interactions : The presence of bulky groups can impact the compound's interaction with target proteins, influencing its overall efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via sulfonylation of piperidine-4-carboxamide derivatives. A general procedure involves coupling 4-iodobenzenesulfonyl chloride with piperidine-4-carboxamide under basic conditions (e.g., triethylamine in dry DCM). Optimization includes:

- Temperature : Reactions at 0–5°C minimize side reactions.

- Catalyst : Use of DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., sulfonyl group at C-1 of piperidine; iodophenyl protons at δ 7.6–8.0 ppm).

- IR Spectroscopy : Identifies sulfonyl (S=O stretch at ~1350 cm⁻¹) and carboxamide (N–H bend at ~1650 cm⁻¹) functional groups.

- Elemental Analysis : Validates molecular formula (e.g., C₁₂H₁₃IN₂O₃S) with <0.3% deviation .

Q. What are the primary biological targets or pathways investigated for this compound in preclinical research?

- Methodological Answer : The compound is studied for:

- Enzyme Inhibition : Carbonic anhydrase isoforms (e.g., hCA II/IX) due to sulfonamide interactions with zinc-active sites.

- Receptor Modulation : G-protein-coupled receptors (GPCRs) like muscarinic acetylcholine receptors, where piperidine derivatives act as allosteric modulators .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data when modifying the sulfonyl or carboxamide substituents?

- Methodological Answer :

- Systematic Substitution : Synthesize derivatives with halogen (e.g., Cl, F) or methyl groups on the phenyl ring to assess electronic/steric effects.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Thr199 in hCA II) .

- Data Reconciliation : Compare activity trends across analogs (e.g., logP vs. IC₅₀) to distinguish outliers caused by solubility or assay variability .

Q. What experimental strategies are recommended to elucidate the binding mode of this compound with its target enzymes or receptors?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with purified protein (e.g., hCA II) to resolve binding interactions at atomic resolution.

- Mutagenesis Studies : Replace key residues (e.g., His94 in hCA II) to validate binding pockets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How should researchers design stability studies to assess the compound’s degradation under various pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24–72 hours.

- Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to track degradation products.

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots for temperature-dependent stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.